3-(2H-benzotriazole-5-carbonylamino)-3-ethylpentanoic acid
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Overview
Description
3-(2H-benzotriazole-5-carbonylamino)-3-ethylpentanoic acid is a complex organic compound that features a benzotriazole moiety Benzotriazole derivatives are known for their diverse applications in various fields, including corrosion inhibition, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-benzotriazole-5-carbonylamino)-3-ethylpentanoic acid typically involves the reaction of 2H-benzotriazole-5-carbonyl chloride with an appropriate amine and ethylpentanoic acid derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2H-benzotriazole-5-carbonylamino)-3-ethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted benzotriazole derivatives
Scientific Research Applications
3-(2H-benzotriazole-5-carbonylamino)-3-ethylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and stabilizers for polymers and other materials.
Mechanism of Action
The mechanism of action of 3-(2H-benzotriazole-5-carbonylamino)-3-ethylpentanoic acid involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to metal ions, preventing their participation in catalytic processes that lead to corrosion. In biological systems, the compound may inhibit specific enzymes or receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2H-benzotriazole-5-carbonyl chloride
- 1H-Benzotriazole-5-carbonyl chloride
- N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide
Uniqueness
3-(2H-benzotriazole-5-carbonylamino)-3-ethylpentanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzotriazole moiety with an ethylpentanoic acid backbone allows for versatile applications in various fields, distinguishing it from other benzotriazole derivatives.
Properties
IUPAC Name |
3-(2H-benzotriazole-5-carbonylamino)-3-ethylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-3-14(4-2,8-12(19)20)15-13(21)9-5-6-10-11(7-9)17-18-16-10/h5-7H,3-4,8H2,1-2H3,(H,15,21)(H,19,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAXVGHIEAGSRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC(=O)O)NC(=O)C1=CC2=NNN=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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